

Technical Guide to the ^1H NMR Spectrum of 3-Bromo-6-methoxypicolinaldehyde

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Compound of Interest

Compound Name:	3-Bromo-6-methoxypicolinaldehyde
Cat. No.:	B1278903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **3-Bromo-6-methoxypicolinaldehyde**. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Spectroscopic Data

The ^1H NMR spectrum of **3-Bromo-6-methoxypicolinaldehyde** exhibits distinct signals corresponding to each of the unique protons in the molecule. The experimental data, acquired in deuterated chloroform (CDCl_3), is summarized in the table below.[\[1\]](#)[\[2\]](#)

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Aldehyde-H	10.13	Singlet (s)	-	1H
Aromatic-H (H5)	7.80	Doublet (d)	8.7	1H
Aromatic-H (H4)	6.83	Doublet (d)	8.7	1H
Methoxy-H	-3.9 (Predicted)	Singlet (s)	-	3H

Note: The chemical shift for the methoxy protons is an educated prediction based on typical values for similar chemical environments, as it was not explicitly stated in the source data.

Spectral Interpretation

The ^1H NMR spectrum provides a clear fingerprint of the **3-Bromo-6-methoxypicolinaldehyde** structure.

- Aldehyde Proton: A sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its downfield shift is attributed to the strong deshielding effect of the adjacent carbonyl group.
- Aromatic Protons: The two protons on the pyridine ring appear as doublets at 7.80 ppm and 6.83 ppm. The coupling constant of 8.7 Hz indicates a strong ortho-coupling between these two adjacent protons. The downfield shift of the proton at 7.80 ppm (H5) is likely due to the combined electron-withdrawing effects of the bromine atom and the aldehyde group. The proton at 6.83 ppm (H4) is influenced by the electron-donating methoxy group, causing it to appear more upfield.
- Methoxy Protons: A singlet, predicted to be around 3.9 ppm, would correspond to the three protons of the methoxy group. This signal is a singlet as there are no adjacent protons to couple with.

Experimental Protocol

The following is a general protocol for the acquisition of a ^1H NMR spectrum of a small organic molecule like **3-Bromo-6-methoxypicolinaldehyde**.

3.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 2-5 mg of **3-Bromo-6-methoxypicolinaldehyde**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtration (Optional but Recommended): To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak (CHCl_3 in CDCl_3 at 7.26 ppm) is often used as a secondary reference.

3.2. Data Acquisition

- Spectrometer Setup: The ^1H NMR spectrum is acquired on a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl_3). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
- Acquisition Parameters:
 - Pulse Angle: A 30-45 degree pulse is typically used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
 - Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.

Molecular Structure and Proton Assignment

The following diagram illustrates the chemical structure of **3-Bromo-6-methoxypicolinaldehyde** with the protons labeled corresponding to the data in the table.

Caption: Structure of **3-Bromo-6-methoxypicolinaldehyde** with proton labeling.

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References

- 1. organamation.com [organamation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- To cite this document: BenchChem. [Technical Guide to the ^1H NMR Spectrum of 3-Bromo-6-methoxypicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278903#1h-nmr-spectrum-of-3-bromo-6-methoxypicolinaldehyde\]](https://www.benchchem.com/product/b1278903#1h-nmr-spectrum-of-3-bromo-6-methoxypicolinaldehyde)

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